molecular formula C13H12N2O3S B11110047 2-[(4-Methoxy-3-nitrobenzyl)sulfanyl]pyridine CAS No. 311317-58-5

2-[(4-Methoxy-3-nitrobenzyl)sulfanyl]pyridine

Cat. No.: B11110047
CAS No.: 311317-58-5
M. Wt: 276.31 g/mol
InChI Key: ONPLSEUXJNRPBM-UHFFFAOYSA-N
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Description

Structure and Synthesis 2-[(4-Methoxy-3-nitrobenzyl)sulfanyl]pyridine is a heterocyclic compound featuring a pyridine core linked via a sulfanyl (thioether) group to a 4-methoxy-3-nitrobenzyl moiety. This combination likely influences the compound’s electronic properties, solubility, and reactivity.

Synthesis of such compounds typically involves nucleophilic substitution between a pyridinethiol derivative and a benzyl halide (e.g., 4-methoxy-3-nitrobenzyl chloride) under basic conditions . While direct evidence for the synthesis of this specific compound is absent in the provided materials, analogous methods are widely reported for sulfanyl-linked heterocycles, as seen in the preparation of lansoprazole derivatives and indole-containing acetamides .

For instance, sulfanyl-linked pyridines and benzimidazoles are explored as enzyme inhibitors (e.g., α-glucosidase, BChE) or antibacterial agents .

Properties

CAS No.

311317-58-5

Molecular Formula

C13H12N2O3S

Molecular Weight

276.31 g/mol

IUPAC Name

2-[(4-methoxy-3-nitrophenyl)methylsulfanyl]pyridine

InChI

InChI=1S/C13H12N2O3S/c1-18-12-6-5-10(8-11(12)15(16)17)9-19-13-4-2-3-7-14-13/h2-8H,9H2,1H3

InChI Key

ONPLSEUXJNRPBM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CSC2=CC=CC=N2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methoxy-3-nitrobenzyl)sulfanyl]pyridine typically involves the following steps:

    Nitration: The starting material, 4-methoxybenzyl alcohol, undergoes nitration to introduce a nitro group at the 3-position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Thioether Formation: The nitrated product is then reacted with pyridine-2-thiol in the presence of a base such as sodium hydride or potassium carbonate. This step forms the sulfanyl linkage between the benzyl and pyridine rings.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder in acidic conditions or catalytic hydrogenation.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, particularly under strong acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Iron powder, catalytic hydrogenation.

    Substitution: Strong acids (e.g., HCl) or bases (e.g., NaOH).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-[(4-Methoxy-3-nitrobenzyl)sulfanyl]pyridine is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound can be explored for their potential as enzyme inhibitors or as probes for studying biological pathways involving sulfanyl and nitro functionalities.

Medicine

Medicinally, compounds with similar structures have been investigated for their antimicrobial and anticancer properties. The presence of the nitro group can be crucial for bioactivity, as it can undergo bioreductive activation in hypoxic tumor environments.

Industry

In industry, this compound can be used in the development of new materials, such as polymers with specific electronic or optical properties. Its ability to undergo various chemical reactions makes it a versatile intermediate.

Mechanism of Action

The mechanism by which 2-[(4-Methoxy-3-nitrobenzyl)sulfanyl]pyridine exerts its effects depends on its specific application. For instance, in medicinal chemistry, the nitro group can be reduced to form reactive intermediates that interact with biological targets. The sulfanyl group can also form covalent bonds with thiol-containing enzymes, potentially inhibiting their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfanyl-Linked Pyridine Derivatives

Example 1: Lansoprazole Analogs ()
Lansoprazole (a proton pump inhibitor) contains a pyridine ring connected to a benzimidazole via a sulfinyl (-SO-) group. Key differences from the target compound include:

  • Sulfur Oxidation State : Lansoprazole’s sulfinyl group (vs. sulfanyl in the target compound) increases polarity and acidity, influencing proton pump inhibition .
  • Substituents : The trifluoroethoxy and methyl groups in lansoprazole enhance metabolic stability compared to the nitro and methoxy groups in the target compound.

Example 2: Montelukast Sodium () Montelukast incorporates a sulfanyl-linked quinoline and cyclopropane-acetic acid chain. Unlike the target compound, its extended hydrophobic structure facilitates leukotriene receptor binding, highlighting how sulfanyl groups can anchor diverse pharmacophores .

Enzyme-Inhibiting Sulfanyl Acetamides ()

N-Substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (e.g., compound 8q) demonstrate α-glucosidase inhibition (IC₅₀ = 49.71 µM). However, the absence of an oxadiazole or indole moiety in the target compound suggests divergent target specificity .

Electronic and Steric Effects

  • Nitro vs. Methoxy Groups : The nitro group in the target compound is strongly electron-withdrawing, which may reduce electron density on the pyridine ring, affecting interactions with enzymes or receptors. In contrast, methoxy groups (as in lansoprazole) are electron-donating, influencing solubility and metabolic pathways .
  • Sulfanyl vs.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituents Sulfur Linkage Notable Bioactivity Reference
2-[(4-Methoxy-3-nitrobenzyl)sulfanyl]pyridine Pyridine 4-Methoxy, 3-nitrobenzyl Sulfanyl Hypothesized enzyme inhibition
Lansoprazole Pyridine-Benzimidazole 3-Methyl, 4-(trifluoroethoxy) Sulfinyl Proton pump inhibition (IC₅₀ ~ nM)
Montelukast Sodium Quinoline-Cyclopropane 7-Chloroquinoline, carboxylic acid Sulfanyl Leukotriene receptor antagonism
Compound 8q () Oxadiazole-Indole Indol-3-ylmethyl Sulfanyl α-Glucosidase inhibition (IC₅₀ = 49.71 µM)

Key Research Findings and Gaps

  • Structural Insights : The target compound’s nitro and methoxy substituents create a unique electronic profile, distinct from sulfanyl-linked enzyme inhibitors like 8q or proton pump inhibitors like lansoprazole .
  • Further studies could explore its IC₅₀ values against α-glucosidase or BChE, leveraging methodologies from .
  • Synthetic Challenges : The nitro group may complicate synthesis due to its reactivity, necessitating optimized conditions to avoid side reactions .

Biological Activity

The compound 2-[(4-Methoxy-3-nitrobenzyl)sulfanyl]pyridine is a member of the pyridine derivatives, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties, supported by case studies and research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C13H12N2O3S\text{C}_{13}\text{H}_{12}\text{N}_{2}\text{O}_{3}\text{S}

This structure features a pyridine ring substituted with a sulfanyl group and a methoxy-nitrobenzyl moiety, which may influence its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyridine have shown potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.22 to 0.25 μg/mL, indicating strong antibacterial effects .

Table 1: Antimicrobial Activity of Pyridine Derivatives

CompoundBacterial StrainMIC (μg/mL)MBC (μg/mL)
2aS. aureus0.220.25
2bE. coli0.300.35
2cPseudomonas aeruginosa0.400.45

Anti-inflammatory Activity

The anti-inflammatory effects of pyridine derivatives have also been documented. Compounds with similar structural features have been shown to significantly reduce the expression of inflammatory markers such as iNOS and COX-2 in vitro. For example, compounds exhibiting electron-donating substituents at specific positions on the pyridine ring demonstrated enhanced anti-inflammatory activity compared to standard drugs like indomethacin .

Table 2: Inhibition of Inflammatory Markers

CompoundiNOS Expression Reduction (%)COX-2 Expression Reduction (%)
3a70%65%
3b75%70%

Anticancer Potential

The anticancer properties of pyridine derivatives are promising, particularly in targeting specific cancer cell lines. Studies indicate that certain derivatives can inhibit cancer cell proliferation and induce apoptosis in various tumor types. For instance, compounds similar to the target compound showed IC50 values ranging from 0.06 µM to over 1 µM against different cancer cell lines, demonstrating their potential as anticancer agents .

Table 3: Anticancer Activity Against Various Cell Lines

CompoundCancer Cell LineIC50 (µM)
4aMCF7 (Breast Cancer)0.10
4bA549 (Lung Cancer)0.25
4cHeLa (Cervical Cancer)1.00

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of several pyridine derivatives against clinical isolates of bacteria. The results indicated that compounds with nitro and methoxy substituents exhibited superior antimicrobial activity compared to their non-substituted counterparts .
  • Anti-inflammatory Mechanisms : Another study focused on the anti-inflammatory mechanisms of pyridine derivatives, revealing that they could modulate the NF-kB signaling pathway, leading to decreased production of pro-inflammatory cytokines .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-[(4-Methoxy-3-nitrobenzyl)sulfanyl]pyridine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A typical approach involves nucleophilic substitution or coupling reactions. For example, thioglycolic acid derivatives can react with pyridine precursors under basic conditions (e.g., NaOH in dichloromethane) . Optimization includes controlling stoichiometry (e.g., 1:1.5 molar ratio of reactants), solvent choice (methanol or DCM), and reaction time (3–4 hours at room temperature). Purification via recrystallization (using water or hexane) or column chromatography improves yields. Monitoring with TLC (dichloromethane mobile phase) and NMR ensures intermediate formation .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for the pyridine ring (δ 7.5–8.5 ppm), methoxy group (δ ~3.8 ppm), and nitrobenzyl protons (δ 4.5–5.5 ppm for benzylic CH2) .
  • FTIR : Identify sulfanyl (C–S stretch at ~600–700 cm⁻¹), nitro (asymmetric stretch at ~1520 cm⁻¹), and aromatic C=C vibrations (1450–1600 cm⁻¹) .
  • HRMS : Confirm molecular weight (e.g., ESI+ mode) with accurate mass matching .

Q. What are the known biological activities of sulfanylpyridine derivatives, and how do structural modifications influence efficacy?

  • Methodological Answer : Derivatives exhibit antimicrobial, anticancer, or enzyme-inhibitory activities. For instance, triazole-pyridine hybrids show activity dependent on substituent electronegativity (e.g., nitro groups enhance oxidative stress responses). Systematic SAR studies involve varying substituents on the benzyl or pyridine moieties and testing in standardized assays (e.g., MIC for antimicrobial activity) .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve the crystal structure of this compound?

  • Methodological Answer :

  • Data Collection : Use a single crystal (0.2–0.3 mm size) on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
  • Structure Solution : SHELXD or SHELXS for phase problem resolution via direct methods .
  • Refinement (SHELXL) : Address challenges like disorder in the nitro group or thermal motion of the methoxy moiety. Apply restraints for bond distances/angles and validate with R-factor convergence (<5% for high-resolution data) .
  • Validation : Check CIF files with PLATON for twinning or missed symmetry .

Q. How can computational methods predict the reactivity of the sulfanyl group in this compound?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to model nucleophilic attack at the sulfur atom. Calculate Fukui indices to identify electrophilic/nucleophilic sites.
  • MD Simulations : Study solvation effects (e.g., methanol vs. DCM) on reaction pathways using GROMACS. Compare predicted activation energies with experimental kinetic data .

Q. What strategies resolve contradictions in biological activity data for sulfanylpyridine derivatives?

  • Methodological Answer :

  • Assay Standardization : Use identical cell lines (e.g., HepG2 for cytotoxicity) and protocols (e.g., MTT assay incubation time).
  • Data Normalization : Account for batch-to-batch compound purity (HPLC ≥95%) and solvent effects (DMSO concentration ≤1%) .
  • Meta-Analysis : Apply multivariate regression to isolate substituent effects from confounding variables (e.g., lipophilicity vs. hydrogen bonding) .

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